Somatostatin, octapeptide-trp(8)-
Description
Overview of Endogenous Somatostatin (B550006) (SRIF-14 and SRIF-28) in Biological Regulation
Somatostatin, also known as somatotropin release-inhibiting factor (SRIF), is a natural cyclic peptide hormone first identified in 1973 from ovine hypothalamic extracts based on its ability to inhibit the release of growth hormone (GH) from the pituitary gland. nih.govnih.govmdpi.comnih.gov It is a key regulator of the endocrine system, exerting a wide range of, primarily inhibitory, physiological effects. nih.gov
Endogenous somatostatin exists in two main biologically active forms: a 14-amino acid peptide (SRIF-14) and a 28-amino acid peptide (SRIF-28), which is an N-terminally extended version of SRIF-14. nih.govnih.gov Both are derived from the same precursor, preprosomatostatin, through tissue-specific post-translational processing. nih.govmdpi.com These peptides are widely distributed throughout the central nervous system and peripheral tissues, including the pancreas, gastrointestinal tract, and immune system. nih.govnih.gov
The regulatory actions of somatostatin are extensive. It inhibits the secretion of numerous hormones, including:
Growth hormone from the pituitary gland. nih.gov
Insulin (B600854) and glucagon (B607659) from the pancreas. nih.govyoutube.com
Gastrin, cholecystokinin (B1591339) (CCK), and vasoactive intestinal peptide (VIP) from the gastrointestinal tract. nih.gov
Beyond its endocrine functions, somatostatin also modulates neurotransmission, gastric acid secretion, gastric emptying, and gallbladder contraction. nih.gov This broad spectrum of activity is mediated by a family of five distinct G-protein coupled receptors (SSTR1-SSTR5), which are expressed in different patterns across various tissues. nih.govmdpi.com
| Feature | SRIF-14 | SRIF-28 |
| Amino Acid Length | 14 | 28 |
| Origin | Cleaved from prosomatostatin | N-terminally extended form of SRIF-14 |
| Primary Source | Hypothalamus, other CNS and peripheral tissues | Gastrointestinal tract, other tissues |
| Key Functions | Inhibition of growth hormone, insulin, glucagon | Similar inhibitory functions to SRIF-14 |
Rationale for the Development of Metabolically Stable Somatostatin Analogs in Academic Research
Despite its potent and diverse biological activities, the utility of native somatostatin in both research and clinical settings is severely limited by its extremely short biological half-life, which is less than three minutes. nih.govmdpi.comnih.gov This rapid clearance is due to enzymatic degradation by peptidases that are ubiquitously present in plasma and tissues. nih.govnih.gov This inherent instability makes it challenging to study its physiological roles in detail or to harness its therapeutic potential. nih.gov
To overcome this significant drawback, a major focus of academic and pharmaceutical research has been the development of synthetic somatostatin analogs. The primary goal was to design molecules that retain or even exceed the biological potency of the native hormone while exhibiting greatly enhanced metabolic stability and a prolonged duration of action. nih.govnih.gov By creating these long-acting analogs, researchers could more effectively investigate the complex signaling pathways governed by somatostatin receptors and explore their potential as therapeutic agents for various pathologies, including neuroendocrine tumors and hormonal disorders like acromegaly. nih.govmdpi.com
Historical Context of Octapeptide Somatostatin Analog Discovery and Their Importance in Research
The quest for stable somatostatin analogs began shortly after the discovery of the native hormone in 1973. nih.gov Early research focused on elucidating the structure-activity relationship of SRIF-14 to identify the minimal sequence required for biological activity. These studies revealed that a central portion of the peptide, particularly the amino acids from Phenylalanine at position 6 to Threonine at position 11, was crucial for its function.
A pivotal breakthrough occurred in the early 1980s with the synthesis of octapeptide analogs, which are shorter and less flexible than the native 14-amino acid structure. mdpi.com The most notable of these is octreotide (B344500) (SMS 201-995), first synthesized in 1979 and approved for medical use in the United States in 1988. wikipedia.org Octreotide was engineered with specific structural modifications to resist enzymatic breakdown, resulting in a half-life of approximately 1.5 to 2 hours, a dramatic increase compared to the fleeting 3-minute half-life of endogenous somatostatin. mdpi.comresearchgate.net
The development of octreotide and other octapeptide analogs, such as lanreotide (B11836) and vapreotide, revolutionized research into the somatostatin system. mdpi.commdpi.comresearchgate.net These stable compounds provided reliable tools to probe the functions of SSTR subtypes and became the foundation for therapies targeting neuroendocrine tumors, which often overexpress somatostatin receptors. mdpi.comnih.gov The success of these first-generation analogs spurred further research, leading to second-generation compounds like pasireotide (B1678482) with different receptor binding profiles. mdpi.comnih.gov
Significance of Tryptophan (D-Trp) at Position 8 in the Design and Biological Activity of Octapeptide Analogs
A cornerstone of the strategy to create potent and stable somatostatin analogs was the modification of the amino acid at position 8. Structure-activity studies identified the Trp⁸-Lys⁹ dipeptide as essential for high-affinity receptor binding. nih.gov In native somatostatin, this is an L-Tryptophan residue. Researchers discovered that substituting this natural L-amino acid with its D-stereoisomer (D-Tryptophan or D-Trp) dramatically enhanced the analog's properties. nih.gov
The incorporation of D-Trp at position 8 serves two critical functions:
Increased Metabolic Stability: The D-amino acid configuration makes the peptide bond resistant to cleavage by endogenous peptidases, which are stereospecific for L-amino acids. This change is a key reason for the prolonged half-life of analogs like octreotide. nih.govnih.gov
Enhanced Biological Potency: The D-Trp residue helps to stabilize a specific three-dimensional conformation—a βII′ turn around the D-Trp⁸-Lys⁹ region—that is optimal for high-affinity binding to somatostatin receptors, particularly SSTR2. nih.govnih.gov This conformational rigidity leads to a more potent biological effect.
Research has shown that analogs containing D-Trp at position 8, such as [D-Trp⁸]-Somatostatin-14, are significantly more potent—in some cases 6 to 8 times more—than native somatostatin in inhibiting the release of growth hormone, insulin, and glucagon. peptide.com Further modifications, such as halogenating the indole (B1671886) nucleus of the D-Trp residue, have been shown to increase potency even further, with some analogs being up to 30 times more active than native somatostatin in certain assays. nih.gov This strategic substitution has thus been a fundamental principle in the design of nearly all clinically relevant octapeptide somatostatin analogs. nih.govnih.gov
| Analog Feature | Native Somatostatin (SRIF-14) | Octapeptide Analogs (e.g., Octreotide) |
| Core Structure | 14-amino acid ring | 8-amino acid ring |
| Amino Acid at Position 8 | L-Tryptophan | D-Tryptophan |
| Biological Half-life | < 3 minutes nih.govmdpi.com | ~1.5 - 2 hours mdpi.com |
| Metabolic Stability | Low | High nih.gov |
| Relative Potency | Standard | High to Very High nih.govpeptide.com |
Structure
2D Structure
Properties
CAS No. |
68374-47-0 |
|---|---|
Molecular Formula |
C54H68N10O10S2 |
Molecular Weight |
1081.3 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C54H68N10O10S2/c1-32(65)46(53(72)62-43(27-35-19-9-4-10-20-35)51(70)63-45(31-76)54(73)74)64-48(67)40(23-13-14-24-55)58-52(71)44(28-36-29-57-39-22-12-11-21-37(36)39)61-50(69)42(26-34-17-7-3-8-18-34)60-49(68)41(59-47(66)38(56)30-75)25-33-15-5-2-6-16-33/h2-12,15-22,29,32,38,40-46,57,65,75-76H,13-14,23-28,30-31,55-56H2,1H3,(H,58,71)(H,59,66)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,64,67)(H,73,74)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1 |
InChI Key |
CDMVTQHQSAPTJJ-OCZUONHDSA-N |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |
Other CAS No. |
68374-47-0 |
sequence |
CFFWKTFC |
Synonyms |
8-octapeptide-Trp-somatostatin 8-octapeptide-Trp-SRIH 8-octapeptidetryptophan-somatostatin Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-Cys Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-D-Cys des-AA(1,2,4,5,12,13)-8-Trp-14-Cys-SS des-AA(1,2,4,5,12,13)-8-Trp-somatostatin ODT8-SS somatostatin, octapeptide-Trp(8)- somatostatin, octapeptidetryptophan(8)- |
Origin of Product |
United States |
Synthetic Methodologies for Octapeptide Somatostatin Analogs with Tryptophan at Position 8
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone of producing these octapeptides. nih.govnih.govspringernature.com This technique involves building the peptide chain step-by-step while it is attached to a solid support, a resin. This approach simplifies the purification process at each stage of the synthesis. mdpi.com
Fmoc-based Chemical Synthesis Protocols for Octapeptides
The most common SPPS strategy utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids. springernature.comuci.edu This method involves a repeating cycle of deprotection and coupling steps.
Key Steps in Fmoc-based SPPS:
| Step | Description | Reagents |
| Resin Swelling | The solid support resin is swelled in a suitable solvent to allow for efficient reaction kinetics. | Dimethylformamide (DMF) |
| Fmoc Deprotection | The Fmoc group is removed from the N-terminus of the growing peptide chain. | 20% piperidine (B6355638) in DMF |
| Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus. | Coupling reagents (e.g., HCTU), base (e.g., collidine) |
| Washing | The resin is washed to remove excess reagents and byproducts. | DMF |
This cycle is repeated until the desired linear octapeptide sequence is assembled. uci.edu For octapeptide somatostatin (B550006) analogs, a 2-chlorotrityl resin is often employed as the solid support. uci.edugoogle.com The choice of protecting groups for the side chains of the amino acids is also critical to prevent unwanted reactions. For instance, a Boc (tert-butyloxycarbonyl) group can be used to protect the side chain of tryptophan. nih.gov
Fragment Condensation Approaches in Octapeptide Synthesis
An alternative to the stepwise addition of single amino acids is the fragment condensation approach. nih.govchempep.comspringernature.com In this strategy, smaller peptide fragments are synthesized separately and then coupled together on the solid support or in solution. nih.govchempep.com This can be particularly advantageous for synthesizing longer or more complex peptides, as it can improve the purity of the final product. nih.govnih.gov
For example, the synthesis of octreotide (B344500) has been achieved by condensing two tripeptide fragments to form a hexapeptide, which is then coupled with a dipeptide to yield the linear octapeptide. google.com This method can help to circumvent issues that may arise during stepwise synthesis, such as aggregation of the growing peptide chain. nih.gov
Cyclization Techniques
Once the linear octapeptide has been synthesized, it must be cyclized to adopt its biologically active conformation. This is a critical step that imparts stability and enhances receptor binding affinity.
Disulfide Bridge Formation in Cyclic Octapeptides
The most common method for cyclizing somatostatin analogs is the formation of a disulfide bridge between two cysteine residues. altabioscience.comspringernature.comlifetein.com This is achieved through the oxidation of the thiol groups of the cysteine side chains. lifetein.comnih.gov
Common Oxidizing Agents for Disulfide Bridge Formation:
| Oxidizing Agent | Conditions |
| Air Oxidation | Performed in an aqueous medium, often at a slightly basic pH. lifetein.com |
| Iodine (I2) | Used in a solvent like DMF, this method can be performed while the peptide is still on the resin. researchgate.net |
| Thallium trifluoroacetate (B77799) (Tl(Tfa)3) | An effective reagent for on-resin disulfide bond formation. nih.gov |
| N-Chlorosuccinimide | A versatile on-resin oxidizing agent compatible with sensitive amino acids like tryptophan. researchgate.net |
The formation of the disulfide bond can be performed either in solution after the peptide has been cleaved from the resin or directly on the solid support. altabioscience.comresearchgate.net On-resin cyclization can offer advantages in terms of efficiency and reduced side reactions. researchgate.net
Alternative Cyclization Methods for Backbone Stability
While disulfide bridges are prevalent, alternative cyclization methods are explored to enhance the stability of the peptide backbone, particularly to resist reduction in biological environments. altabioscience.com These methods can create more robust cyclic structures.
Examples of Alternative Cyclization Methods:
| Method | Description |
| Backbone Cyclization | Involves forming a link between different parts of the peptide backbone itself, rather than through side chains. researchgate.net |
| Thioether Formation | Creates a stable thioether bond, which is resistant to physiological conditions. altabioscience.com |
| "Click Chemistry" | Utilizes highly efficient and specific reactions, such as the formation of a 1,2,3-triazole ring, to create a stable cyclic structure. altabioscience.com |
| Metallo-Cyclization | Involves the coordination of a metal atom to form a cyclic complex, which can also serve as a method for radiolabeling. nih.gov |
These alternative methods offer ways to create novel somatostatin analogs with potentially improved pharmacological properties.
Purification and Characterization Techniques in Academic Synthesis
Following synthesis and cyclization, the crude peptide product is a mixture containing the desired octapeptide along with various impurities. bachem.com Rigorous purification and characterization are essential to ensure the identity and purity of the final compound. mdpi.comnih.govoxfordglobal.com
The primary technique for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.combachem.comacs.org This method separates the target peptide from impurities based on their hydrophobicity. bachem.com
Typical RP-HPLC Setup for Peptide Purification:
| Component | Description |
| Stationary Phase | A C18-modified silica (B1680970) column is commonly used. bachem.comnih.gov |
| Mobile Phase | A gradient of aqueous trifluoroacetic acid (TFA) and an organic solvent like acetonitrile (B52724) is used to elute the peptide. bachem.comrsc.org |
| Detection | UV absorbance is monitored, typically at 210–220 nm, to detect the peptide fractions. bachem.com |
Once purified, the identity and integrity of the octapeptide are confirmed using a variety of analytical techniques:
Mass Spectrometry (MS) : Used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. nih.govsemanticscholar.org
Tandem Mass Spectrometry (MS/MS) : Provides fragmentation data that can be used to verify the amino acid sequence. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful technique for determining the three-dimensional structure of the peptide in solution. nih.govoxfordglobal.com
Amino Acid Analysis : Confirms the amino acid composition of the purified peptide. nih.gov
These comprehensive analytical methods are crucial for ensuring the quality and consistency of synthetically produced somatostatin, octapeptide-trp(8)- analogs for research and potential therapeutic applications. mdpi.comnih.gov
Derivatization for Specialized Research Applications
The high density of somatostatin receptors (SSTRs) on various tumors has spurred the development of radiolabeled octapeptide analogs for in vivo imaging and peptide receptor radionuclide therapy (PRRT). nih.govmdpi.com The choice of radionuclide and the chelation chemistry are critical for achieving favorable biodistribution and imaging characteristics. nih.gov
Indium-111 (¹¹¹In): One of the earliest and most established methods involves labeling with Indium-111. nih.gov Octapeptide analogs are typically conjugated with a bifunctional chelating agent, most commonly a derivative of diethylenetriaminepentaacetic acid (DTPA). nih.govgoogle.com The resulting product, for instance [¹¹¹In-DTPA⁰]octreotide, became a benchmark for peptide receptor scintigraphy, allowing for the localization of primary tumors and metastases expressing SSTRs. nih.govnih.gov The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is also used, with analogs like [¹¹¹In]-DOTATOC and [¹¹¹In]-DOTATATE showing favorable pharmacokinetic properties. nih.gov While effective for imaging, ¹¹¹In also emits Auger and conversion electrons, which has led to its investigation for therapeutic applications in PRRT. nih.gov
Technetium-99m (⁹⁹ᵐTc): As a widely available and cost-effective radionuclide, Technetium-99m has been an attractive candidate for labeling somatostatin analogs. nih.govaku.edu Several strategies have been developed. One approach involves using a bifunctional chelator such as hydrazinonicotinamide (HYNIC), which requires co-ligands like tricine (B1662993) or ethylenediaminediacetic acid (EDDA) to complete the coordination sphere of the technetium core. nih.govmdpi.com Another method is direct labeling, where the disulfide bridge of the octapeptide (e.g., in lanreotide) is reduced to provide sulfhydryl groups for direct chelation of ⁹⁹ᵐTc. nih.govaku.edu Studies with ⁹⁹ᵐTc-labeled RC-160, an analog with D-Trp at position 8, have shown that the choice of labeling method significantly impacts biodistribution, with different chelator and co-ligand combinations affecting blood clearance and hepatobiliary excretion. nih.goviaea.org
Gallium-68 (⁶⁸Ga): The rise of Positron Emission Tomography (PET) has driven the development of ⁶⁸Ga-labeled somatostatin analogs. nih.gov ⁶⁸Ga is a positron emitter conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator. kisti.re.kr For stable chelation, octapeptides are conjugated with macrocyclic chelators, predominantly DOTA. mdpi.com Analogs such as [⁶⁸Ga]Ga-DOTA-TOC, [⁶⁸Ga]Ga-DOTA-TATE, and [⁶⁸Ga]Ga-DOTA-NOC are now considered the gold standard for imaging neuroendocrine tumors, offering superior resolution compared to scintigraphy. mdpi.commdpi.com These DOTA-conjugated peptides, which feature the core D-Trp-8 motif, have high affinity for SSTR2. mdpi.com The development of kit-based formulations for ⁶⁸Ga radiolabeling has further improved their accessibility for clinical and preclinical research. nih.gov
| Radionuclide | Common Chelator(s) | Key Features & Examples |
| Indium-111 (¹¹¹In) | DTPA, DOTA | Established for scintigraphy; emits gamma rays and Auger/conversion electrons. nih.gov Example: [¹¹¹In-DTPA⁰]octreotide. nih.govnih.gov |
| Technetium-99m (⁹⁹ᵐTc) | HYNIC (+ co-ligands), Direct (via reduced Cys) | Widely available and cost-effective. nih.govaku.edu Labeling method influences pharmacokinetics. nih.gov Example: ⁹⁹ᵐTc-EDDA/HYNIC-[Tyr³]-octreotide. nih.gov |
| Gallium-68 (⁶⁸Ga) | DOTA, NODAGA | Used for high-resolution PET imaging. nih.gov Kit-based preparations available. nih.gov Examples: [⁶⁸Ga]Ga-DOTA-TOC, [⁶⁸Ga]Ga-DOTA-TATE. mdpi.commdpi.com |
To further refine the properties of somatostatin analogs, non-natural amino acids can be incorporated into the peptide sequence. This strategy aims to alter characteristics such as conformational rigidity, receptor binding affinity, and metabolic stability.
Mesitylalanine (Msa): Mesitylalanine (2,4,6-trimethyl-L-phenylalanine) is a non-natural amino acid featuring a side-chain that is more conformationally restricted and electron-rich compared to its natural counterpart, phenylalanine. capes.gov.brnih.gov Research has focused on substituting the phenylalanine residues at positions 6, 7, and/or 11 of somatostatin with Msa to modulate the peptide's flexibility. mdpi.comcapes.gov.br
NMR and computational analyses have revealed that analogs containing a single Msa residue are conformationally more restricted than native somatostatin. capes.gov.brnih.gov A key finding from these studies is that the inclusion of a D-Tryptophan residue at the eighth position (D-Trp-8) consistently acts to further stabilize the main conformation of the peptide backbone. mdpi.comcapes.gov.brnih.gov This synergy between the Msa substitution and the D-Trp-8 modification can lead to peptides that bind selectively to one or two somatostatin receptor subtypes with an affinity similar to or even higher than the natural hormone. capes.gov.brnih.gov However, studies also found that while incorporating multiple Msa residues could increase the peptide's lifespan in serum, it often came at the cost of reduced conformational rigidity and a loss of binding affinity. capes.gov.brnih.gov
| Analog Name | Sequence Modification | Key Finding |
| Analog 4 | Phe⁶→Msa, Trp⁸→D-Trp | Inclusion of D-Trp at position 8 stabilizes the main conformation. mdpi.comcapes.gov.br |
| Analog 5 | Phe⁷→Msa, Trp⁸→D-Trp | Inclusion of D-Trp at position 8 stabilizes the main conformation. mdpi.comcapes.gov.br |
| Analog 6 | Phe¹¹→Msa, Trp⁸→D-Trp | Inclusion of D-Trp at position 8 stabilizes the main conformation. mdpi.comcapes.gov.br |
Conformational Analysis and Structure Activity Relationships Sar of Octapeptide Somatostatin Analogs with Tryptophan at Position 8
Identification of the Core Biologically Active Pharmacophore in Somatostatin (B550006) Analogs
Extensive research has identified a core tetrapeptide sequence, Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, as the essential pharmacophore responsible for the biological activity of somatostatin and its analogs. mdpi.comnih.gov This sequence is crucial for receptor binding and initiating the cascade of cellular events that lead to the hormone's inhibitory effects. While minor modifications to these four amino acids can be tolerated without a complete loss of activity, the fundamental integrity of this sequence is paramount. mdpi.com The remaining amino acids in the peptide chain, such as those at positions 11 and 6, are thought to play a vital role in maintaining the correct orientation of this pharmacophore for optimal receptor interaction. acs.org
Influence of Other Key Amino Acid Residues on Conformation and Activity
Impact of N-terminal and C-terminal Modifications on Potency and Duration of Action
Modifications at the N-terminus and C-terminus of the octapeptide backbone have been explored to enhance the potency and prolong the duration of action of somatostatin analogs. C-terminal modifications, particularly the introduction of hydrophilic substitutions, have been shown to be advantageous for potency. nih.gov For instance, the analog D-Phe-c[Cys-Phe-D-Trp-Lys-Thr-Cys]-NH-CH2-CH2-OH demonstrated significantly prolonged activity. nih.gov N-terminal modifications, such as acylation with long-chain fatty acids, can enhance the stability of the analog against enzymatic degradation. nih.gov The addition of a D-tryptophan residue at the N-terminus has also led to superactive analogs, with one such compound being 94.3 times more active than somatostatin. nih.gov These modifications often work by protecting the peptide from enzymatic cleavage and improving its pharmacokinetic profile. nih.govsigmaaldrich.com
Structural Motifs and Their Correlation with Biological Activity
Analysis of Beta-Turn Conformations, including Type II' Beta-Turn
A defining structural feature of biologically active somatostatin analogs is the presence of a beta-turn, a secondary structure that causes a reversal in the direction of the polypeptide chain. nih.govnih.govwikipedia.org This turn is typically centered around the pharmacophore sequence. nih.gov The Type II' beta-turn, in particular, is a common and crucial motif found in many potent analogs, often with D-Trp at the i+1 position. acs.orgnih.gov This specific conformation is believed to be the "bioactive" conformation that is recognized by the somatostatin receptors. acs.org The stability of this turn is critical for maintaining the appropriate spatial arrangement of the key amino acid side chains for effective receptor binding. While the Type II' beta-turn is prevalent, it is noteworthy that at least one potent bioactive somatostatin analog has been reported that does not exhibit this specific conformation in solution, suggesting that other structural arrangements can also lead to high-affinity binding. nih.gov
Characterization of Hairpin Structures and Aromatic Interactions
The bioactive conformation of many somatostatin octapeptide analogs is characterized by a β-turn or hairpin structure, particularly around the D-Trp-Lys sequence, which is considered a key part of the pharmacophore. mdpi.comnih.gov This turn is often stabilized by a transannular intramolecular hydrogen bond. scilit.com The presence of a D-Trp residue at position 8 is crucial for inducing and stabilizing this turn. mdpi.comnih.gov
A significant stabilizing factor in the conformation of these analogs is the presence of non-covalent interactions between aromatic residues. mdpi.com A well-documented interaction occurs between the aromatic side chains of residues at positions 6 and 11. ub.edumdpi.com This π-π stacking helps to constrain the peptide backbone, positioning the essential pharmacophore residues for optimal receptor interaction. mdpi.com For instance, in analogs containing mesitylalanine (Msa), an amino acid with an electron-rich and conformationally restricted side chain, at position 11, a π-π aromatic interaction with the phenyl ring of Phenylalanine at position 6 (Phe6) is observed. mdpi.com The inclusion of a D-Trp at position 8 further stabilizes this conformation. mdpi.com Similarly, analogs with fluorinated phenylalanine derivatives have been designed to modulate these aromatic interactions. dntb.gov.ua Studies on these analogs confirmed that those with substitutions at positions 6 or 11 displayed a π-π interaction with the corresponding Phe or fluorinated Phe at position 11 or 6, respectively. dntb.gov.ua
Application of Advanced Spectroscopic and Computational Methods in Conformational Elucidation
A combination of high-resolution spectroscopic techniques and computational modeling has been indispensable in delineating the three-dimensional structures of octapeptide somatostatin analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. For somatostatin octapeptide analogs like SMS 201-995, 1H NMR studies in dimethylsulfoxide have been used to elucidate their three-dimensional structure. nih.gov Techniques such as 2D-correlated spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish through-bond and through-space proton connectivities, respectively. nih.gov
NOESY experiments are particularly crucial as they provide distance constraints between protons that are close in space, even if they are far apart in the peptide sequence. nih.gov These through-space correlations are indicative of specific secondary structures. For example, the observation of NOEs between amide and alpha protons of neighboring residues suggests a less flexible structure. nih.gov In the case of SMS 201-995, NOE data, along with measurements of NH-CαH coupling constants and the temperature coefficients of amide protons, supported a predominant conformation featuring a type II' β-turn involving residues Phe3 to Thr6. nih.gov Similarly, NMR analysis of analogs containing mesitylalanine revealed a hairpin structure at the pharmacophore region. mdpi.com
Molecular Dynamics Simulations and Distance Geometry Calculations
Computational methods such as molecular dynamics (MD) simulations and distance geometry calculations are used to refine and explore the conformational space available to these peptides, often using experimental restraints derived from NMR. mdpi.comnih.gov
Distance geometry is a method used to generate a set of three-dimensional coordinates for a molecule based on a matrix of interatomic distance constraints, which are typically derived from NOE data. nih.gov The program DIANA (Distance Geometry Algorithm for NMR Applications) is one such tool used for this purpose. nih.gov This approach has been successfully applied to determine the structure of Sandostatin (Octreotide), a well-known octapeptide analog. nih.gov By calculating thousands of structures based on distance and angular constraints, a representative ensemble of low-energy conformers can be identified. nih.gov
Molecular dynamics simulations provide insights into the dynamic nature of these peptides in different environments. nih.gov These simulations can model the movements of atoms over time, revealing the stability of certain conformations and the transitions between them. For instance, MD simulations have been used to investigate the relative stability of octreotide (B344500) and its derivatives in various solvents, complementing experimental NMR data. nih.gov When combined with time-averaged NOE distance restraints, MD simulations can generate conformational ensembles that are consistent with experimental observations. nih.gov
X-ray Crystallography Studies of Octapeptide Analogs
While NMR and computational methods provide information about the solution conformation, X-ray crystallography offers a high-resolution view of the peptide's structure in the solid state. The crystal structure of Octreotide has been determined, revealing detailed atomic-level information. nih.gov
Somatostatin Receptor Sstr Interactions and Subtype Selectivity of Octapeptide Trp 8 Analogs
Characterization of Agonistic and Antagonistic Properties at Specific SSTR Subtypes
The functional activity of somatostatin (B550006) (SST) analogs with a tryptophan at position 8 [Trp(8)] is defined by their ability to act as either agonists, initiating a cellular response upon binding to a somatostatin receptor (SSTR), or antagonists, which block the receptor and inhibit its function. Research has focused on characterizing these properties to develop analogs with specific activities at the five SSTR subtypes (SSTR1-5), which are often differentially expressed in various tissues and tumors. nih.govnih.gov
Generally, octapeptide analogs of somatostatin exhibit potent agonistic interactions primarily with SSTR2, SSTR3, and SSTR5, while showing weaker reactions with SSTR1 and SSTR4. nih.gov This selective agonism forms the basis for the therapeutic application of many analogs. For instance, studies on the human neuroendocrine tumor cell line BON-1, which expresses SSTR1, SSTR2, and SSTR5, demonstrated that subtype-selective agonists for SSTR2 (BIM-23120) and SSTR5 (BIM-23206) effectively inhibit forskolin-induced cAMP accumulation and chromogranin A (CgA) secretion in a dose-dependent manner. proquest.com This inhibitory action is a hallmark of somatostatin agonism. nih.gov
The introduction of specific chemical modifications to the octapeptide-trp(8) backbone can dramatically alter agonistic properties and subtype selectivity. A series of octapeptide analogs featuring an N-terminal tryptophan were found to have a greater inhibitory effect on growth hormone release in rats than native somatostatin, with the most potent, D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2, being 94.3 times more active. nih.gov Further modifications, such as N-methylation, have yielded analogs with unique selectivity profiles. N-methylation of the D-Trp residue in one series created an analog with exceptionally high affinity and selectivity for SSTR5. scilit.com Similarly, N-methylation of the lysine (B10760008) (Lys) residue resulted in the retention of high affinity for SSTR2, while N-methylation of the N-terminal tyrosine or cysteine in a related series led to analogs with remarkably high affinity for SSTR3. scilit.com
Conversely, while the majority of research has centered on agonist development, some octapeptide analogs have been characterized for their antagonistic properties. An interesting finding demonstrated that the somatostatin analog D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-NH-CH(CH2OH)CHOHCH3 (SMS 201-995) possesses opiate antagonistic properties, specifically for the mu (µ) opiate binding site, a function unexpected for a somatostatin analog. nih.gov However, within the SSTR family, the development of pure antagonists based on the octapeptide-trp(8) structure is a growing area of research aimed at creating tools for imaging and therapy where receptor blockade is desired. nih.gov
The following table summarizes the characterized properties of representative octapeptide-trp(8) analogs at various SSTR subtypes.
| Analog Name/Modification | Target SSTR Subtype(s) | Primary Property | Observed Effect | Reference(s) |
| General Octapeptide Analogs | SSTR2, SSTR3, SSTR5 | Agonist | Potent binding and activation | nih.gov |
| General Octapeptide Analogs | SSTR1, SSTR4 | Weak Agonist | Poor binding and activation | nih.gov |
| BIM-23120 | SSTR2 | Selective Agonist | Inhibition of cAMP and Chromogranin A secretion | proquest.com |
| BIM-23206 | SSTR5 | Selective Agonist | Inhibition of cAMP and Chromogranin A secretion | proquest.com |
| D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | Not specified | Potent Agonist | 94.3x greater inhibition of growth hormone release than SST | nih.gov |
| N-Me-D-Trp(8) Analog | SSTR5 | Selective Agonist | Extraordinarily high affinity | scilit.com |
| N-Me-Lys(9) Analog | SSTR2 | Agonist | Retention of high affinity | scilit.com |
| des-AA1,2,5-[D-Trp8, IAmp9]somatostatin | SSTR1 | Selective Agonist | High affinity binding to SSTR1-expressing tumors | nih.gov |
Investigation of Ligand-Receptor Complex Formation and Molecular Docking Studies
Understanding the precise molecular interactions between octapeptide-trp(8) analogs and somatostatin receptors is crucial for designing new ligands with improved affinity and selectivity. Recent advancements, particularly in cryogenic electron microscopy (cryo-EM), have provided unprecedented insight into the structure of the ligand-receptor complex. nih.govendocrine.org
Structural studies of SSTR2 have revealed a detailed picture of the binding pocket and the critical role of specific amino acid residues in the analog. nih.govendocrine.org A key finding from these studies is the significance of the D-Trp(8)-Lys(9) motif, often referred to as the W-K motif, present in most bioactive somatostatin analogs. nih.govendocrine.org This motif is essential for stabilizing the ligand at the bottom of the receptor's binding pocket. nih.govendocrine.org The tryptophan residue at position 8, with its bulky indole (B1671886) nucleus, plays a vital role in maintaining the physiological activity of the peptide, suggesting that the degree of resonance in this structure is important for the interaction. nih.gov
Molecular docking and structural analysis have elucidated the specific contacts between the ligand and the receptor. The peptide backbone of the analog forms a β-bend conformation centered around the D-Trp-Lys sequence. This conformation is stabilized by a transannular intramolecular hydrogen bond. scilit.com N-methylation of the peptide bond can constrain this conformation and eliminate a potential hydrogen bond donor, which can significantly alter binding affinity for different SSTR subtypes. scilit.com
Even minor modifications to the peptide sequence or the addition of chelators for imaging purposes can change the affinity profile. nih.gov For example, the choice of chelator and radionuclide can influence how the ligand fits into the binding pocket, thereby altering its interaction with different SSTR subtypes. nih.gov This highlights the sensitive nature of the ligand-receptor complex and the importance of considering the entire molecule in docking studies.
The table below outlines key findings from studies on the ligand-receptor complex involving octapeptide-trp(8) analogs.
| Study Focus | Key Finding | Implication for Complex Formation | Reference(s) |
| Cryo-EM Structural Analysis | The D-Trp(8)-Lys(9) (W-K) motif is a key structural element. | This motif stabilizes the ligand in the lower part of the SSTR2 binding pocket. | nih.govendocrine.org |
| Analysis of D-Trp(8) Analogs | The indole nucleus of Trp(8) is critical for activity. | Suggests the electronic properties of the tryptophan side chain are important for receptor interaction. | nih.gov |
| N-Methylation Scan | N-methylation of the peptide backbone constrains conformation. | Alters the conformational space and hydrogen bonding capability, affecting subtype selectivity. | scilit.com |
| General Ligand Design | Small changes in peptide sequence or attached molecules alter affinity. | The entire ligand structure, not just the core peptide, contributes to the binding interaction. | nih.gov |
Intracellular Signaling Pathways Mediated by Octapeptide Trp 8 Somatostatin Analogs
Mechanisms of G-Protein Coupled Receptor (GPCR) Activation by Analogs
Somatostatin (B550006) receptors are members of the GPCR superfamily, characterized by seven transmembrane domains. nih.gov The binding of an octapeptide-trp(8)-somatostatin analog to its receptor induces a conformational change in the receptor protein. mdpi.com This change facilitates the interaction of the receptor with heterotrimeric G proteins, which are composed of α, β, and γ subunits. nih.gov
Upon receptor activation, the Gα subunit releases guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to its dissociation from the βγ dimer. nih.gov Both the Gα-GTP complex and the βγ dimer can then interact with and modulate the activity of various downstream effector proteins. nih.gov Somatostatin receptors primarily couple to inhibitory G proteins of the Gαi/o family, although coupling to Gαq/11 has also been observed, particularly for SSTR2 and SSTR5. researchgate.netnih.gov The specific G protein activated can depend on the SSTR subtype involved. nih.gov
Interestingly, research suggests that the size of the ligand can influence which G protein pathway is preferentially activated. Smaller ligands may favor the Gi/o pathway, while larger ones might be required to stabilize a receptor conformation that allows for efficient Gq/11 coupling. researchgate.netnih.gov This ligand-biased signaling adds another layer of complexity to the cellular responses elicited by different somatostatin analogs.
Regulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Inhibition
A primary and well-characterized signaling pathway activated by octapeptide-trp(8)-somatostatin analogs is the inhibition of adenylyl cyclase. mdpi.comnih.gov This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. youtube.com
Upon activation by a somatostatin analog, the Gαi subunit of the coupled G protein directly inhibits the activity of adenylyl cyclase. mdpi.comnih.gov This leads to a decrease in the intracellular concentration of cAMP. mdpi.comnih.gov The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key downstream effector of cAMP. nih.gov The inhibition of the cAMP/PKA pathway is a central mechanism through which somatostatin analogs exert their anti-secretory effects, for instance, by inhibiting the release of hormones from various endocrine cells. mdpi.comnih.gov All five SSTR subtypes have been shown to be functionally coupled to the inhibition of adenylyl cyclase. pnas.org
| SSTR Subtype | Coupling to Adenylyl Cyclase Inhibition | Primary G-protein Family |
| SSTR1 | Yes | Gi/o |
| SSTR2 | Yes | Gi/o, Gq/11 |
| SSTR3 | Yes | Gi/o |
| SSTR4 | Yes | Gi/o |
| SSTR5 | Yes | Gi/o, Gq/11 |
Activation of Protein Tyrosine Phosphatases (PTPs)
Another critical signaling pathway engaged by octapeptide-trp(8)-somatostatin analogs involves the activation of protein tyrosine phosphatases (PTPs). mdpi.comnih.gov PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases. This pathway is a major contributor to the anti-proliferative effects of somatostatin analogs. nih.gov
Several members of the PTP family have been identified as downstream effectors of SSTRs, including Src homology region 2 (SH2) domain-containing phosphatase-1 (SHP-1) and SHP-2. nih.govnih.gov The activation of these PTPs can lead to the dephosphorylation and inactivation of various signaling molecules involved in cell growth and proliferation, such as growth factor receptors and their downstream targets. mdpi.com For example, SSTR-mediated activation of SHP-1 has been linked to cell cycle arrest in several cancer cell lines. nih.gov The activation of SHP-1 and SHP-2 by SSTRs can also indirectly influence other signaling pathways, including the MAPK cascade. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov Octapeptide-trp(8)-somatostatin analogs can modulate the MAPK pathway in a complex and often cell type-dependent manner. mdpi.com
In many cell types, activation of SSTRs leads to an inhibition of the MAPK/extracellular signal-regulated kinase (ERK) pathway, contributing to the anti-proliferative effects of these analogs. mdpi.com This inhibition can be mediated by the activation of PTPs, which can dephosphorylate and inactivate components of the MAPK cascade. nih.gov However, in some cellular contexts, somatostatin analogs have been shown to activate the MAPK pathway. nih.gov This paradoxical activation may, in some instances, also lead to cell growth arrest, depending on the duration and intensity of the signal. nih.gov The precise mechanisms and outcomes of MAPK pathway modulation by somatostatin analogs are influenced by the specific SSTR subtypes expressed and the cellular environment.
| Cell Line | Effect of Somatostatin Analog on MAPK/ERK | Reference |
| CHO-SSTR1 | Activation | nih.gov |
| Breast Cancer Cells | Modulation (cell-specific) | nih.gov |
| Rainbow Trout Hepatocytes | Activation | physiology.org |
Impact on Phosphoinositide 3-Kinase (PI3K) Signaling Cascades
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. cellsignal.com Dysregulation of this pathway is common in many cancers. nih.gov Octapeptide-trp(8)-somatostatin analogs can exert anti-proliferative effects by inhibiting the PI3K/Akt pathway. aacrjournals.org
In pituitary tumor cells, for example, the somatostatin analog octreotide (B344500) has been shown to decrease the tyrosine phosphorylation of the p85 regulatory subunit of PI3K. aacrjournals.org This leads to the dephosphorylation and inactivation of downstream effectors such as phosphoinositide-dependent kinase 1 (PDK1) and Akt. aacrjournals.org This inhibition of the PI3K survival pathway can contribute to the induction of cell cycle arrest and apoptosis. aacrjournals.org The inhibitory effect on the PI3K pathway can be mediated through the activation of PTPs like SHP-1. aacrjournals.org
Involvement of Phospholipase C (PLC) and Phospholipase A2 (PLA2) Pathways
In addition to the inhibition of adenylyl cyclase, some SSTR subtypes can also activate the phospholipase C (PLC) pathway. mdpi.com Upon activation by certain somatostatin analogs, SSTRs coupled to Gαq/11 proteins can stimulate PLC. mdpi.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com
IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. mdpi.com The resulting increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways. DAG, in turn, activates protein kinase C (PKC), which phosphorylates a variety of substrate proteins, thereby regulating numerous cellular functions. mdpi.com The activation of PLC appears to be subtype-specific, with SSTR2 and SSTR5, for instance, being able to stimulate this pathway. nih.govnih.gov The involvement of phospholipase A2 (PLA2), which releases arachidonic acid from membrane phospholipids, has also been suggested but is less characterized in the context of somatostatin analog signaling.
Downstream Cellular Effects Relevant to Research Paradigms (e.g., Anti-Proliferative, Anti-Secretory Mechanisms)
The culmination of the intracellular signaling events triggered by octapeptide-trp(8)-somatostatin analogs results in significant downstream cellular effects, most notably anti-proliferative and anti-secretory actions. mdpi.comnih.gov
Anti-Proliferative Mechanisms: The anti-proliferative effects of these analogs are mediated through the induction of cell cycle arrest and apoptosis. nih.govmdpi.com
Cell Cycle Arrest: Activation of SSTRs can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. mdpi.comnih.gov These proteins halt the progression of the cell cycle, typically at the G0/G1 phase, thereby preventing cell division. nih.gov The inhibition of proliferative signaling pathways like MAPK and PI3K, as discussed above, plays a crucial role in this process. mdpi.comaacrjournals.org
Apoptosis: Certain SSTR subtypes, particularly SSTR3, are strongly linked to the induction of programmed cell death, or apoptosis. mdpi.com This can involve the activation of pro-apoptotic proteins like Bax and the tumor suppressor p53. mdpi.com
Anti-Secretory Mechanisms: The primary mechanism for the anti-secretory effects of somatostatin analogs is the inhibition of the adenylyl cyclase/cAMP pathway. nih.gov The resulting decrease in intracellular cAMP levels interferes with the exocytosis of secretory vesicles containing hormones or other bioactive molecules. mdpi.com Additionally, the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, contributes to the hyperpolarization of the cell membrane and a reduction in calcium influx, both of which inhibit secretion. nih.gov
These downstream effects form the basis of the therapeutic application of somatostatin analogs in various research and clinical paradigms, particularly in the context of neuroendocrine tumors where they can control both tumor growth and hormonal hypersecretion. mdpi.com
Preclinical Pharmacological and Biological Investigations of Octapeptide Trp 8 Somatostatin Analogs
In Vitro Biological Activity Assessments in Research Models
In vitro studies provide a controlled environment to dissect the direct cellular and molecular effects of somatostatin (B550006) analogs. These assessments have been crucial in characterizing their inhibitory effects on hormone secretion, their anti-proliferative capabilities, and their interactions with somatostatin receptors.
The hallmark of somatostatin and its analogs is their ability to inhibit the secretion of various hormones. This has been extensively studied in different cellular models.
Growth Hormone (GH): In cultured human GH-secreting pituitary adenoma cells, octreotide (B344500) has been shown to induce a dose-dependent inhibition of GH release. nih.gov Interestingly, long-term treatment (4 days to 3 weeks) with octreotide led to an accumulation of intracellular GH and, in some cases, an increase in GH mRNA levels. nih.gov This effect was found to be reversible upon withdrawal of octreotide. nih.gov Similarly, the analog lanreotide (B11836) also demonstrated significant inhibition of GH secretion from dispersed human GH-secreting pituitary adenoma cells. nih.gov Studies on a GHRH-secreting bronchial carcinoid in culture showed that somatostatin, lanreotide, and selective agonists for SSTR1, SSTR2, and SSTR5 significantly reduced GHRH secretion. oup.com
Insulin (B600854) and Glucagon (B607659): The regulation of pancreatic hormone secretion by somatostatin analogs is complex and involves multiple receptor subtypes. In studies using isolated rat pancreatic islets, non-selective agonists like somatostatin and octreotide inhibited insulin accumulation after 48 hours of exposure, an effect that was associated with increased islet insulin content. nih.gov The inhibition of insulin secretion appears to be mediated by a combination of sst2 and sst5 receptor activation. nih.gov For glucagon, a combination of sst1 and sst2 agonists was required to decrease its accumulation. nih.gov Another study in rats demonstrated that octreotide treatment lowered endogenous insulin secretion, as evaluated by C-Peptide levels. unikore.it However, a study using canine pancreatic tissue slices did not find a significant direct inhibition of basal or glucose-stimulated insulin release by octreotide, suggesting a potential indirect mechanism of action in that model. nih.gov The multireceptor-targeted analog pasireotide (B1678482) has been shown to reduce insulin secretion, which is attributed to its high affinity for the SSTR5 receptor. nih.govnih.gov In contrast, its effect on glucagon secretion is less pronounced. nih.gov
The following table summarizes the inhibitory effects of various somatostatin analogs on hormone secretion in different in vitro models.
| Analog | Cell/Tissue Model | Hormone(s) Inhibited | Key Findings |
| Octreotide | Human GH-secreting pituitary adenoma cells | Growth Hormone (GH) | Dose-dependent inhibition of GH release; long-term exposure leads to intracellular GH accumulation. nih.gov |
| Lanreotide | Human GH-secreting pituitary adenoma cells | Growth Hormone (GH) | Significant inhibition of GH secretion. nih.gov |
| Octreotide | Rat pancreatic islets | Insulin | Inhibition of insulin accumulation after 48h exposure. nih.gov |
| Octreotide | Rat pancreatic islets | Glucagon | An initial decline in glucagon secretion was observed. nih.gov |
| Pasireotide | Healthy human volunteer studies (in vivo data informing in vitro mechanisms) | Insulin, GLP-1, GIP | Significantly decreased plasma levels of insulin and incretin (B1656795) hormones. nih.gov |
| Somatostatin, Lanreotide, SSTR1, SSTR2, SSTR5 selective agonists | Human GHRH-secreting bronchial carcinoid cells | GHRH | Significant reduction in GHRH secretion. oup.com |
Beyond their hormonal inhibitory effects, somatostatin analogs exhibit direct anti-proliferative actions on various cancer cells, a property linked to the activation of specific somatostatin receptor subtypes.
Studies have shown that somatostatin and its analog lanreotide can inhibit the proliferation of human non-functioning pituitary adenoma (NFPA) cells in vitro. nih.gov This anti-proliferative effect was observed in cells stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA), fetal calf serum, or IGF-I. nih.govnih.gov The mechanism appears to involve the activation of tyrosine phosphatases. nih.govnih.gov
In the context of neuroendocrine tumors (NETs), the effects of octreotide on proliferation can be variable and may depend on the specific cell line and the presence of functional somatostatin receptors (SSTRs). While some studies have reported anti-proliferative effects, one study using five different NET cell lines (BON-1, H-727, L-82, QGP-1, and RIN-1038) found that octreotide did not inhibit proliferation or influence viability, despite evidence of receptor binding and internalization. nih.gov This highlights the complexity of predicting the anti-proliferative response to somatostatin analogs in different tumor types.
The table below provides an overview of the anti-proliferative effects of somatostatin analogs in different cancer cell line models.
| Analog | Cancer Cell Line Model | Effect on Proliferation | Key Findings |
| Somatostatin, Lanreotide | Human non-functioning pituitary adenoma (NFPA) cells | Inhibition | Inhibited PMA-induced cell proliferation, suggesting involvement of tyrosine phosphatase. nih.gov |
| Somatostatin, Lanreotide | Human GH-secreting pituitary adenoma cells | Inhibition | Inhibited cell proliferation under various stimulated conditions. nih.gov |
| Octreotide | Neuroendocrine tumor cell lines (BON-1, H-727, L-82, QGP-1, RIN-1038) | No inhibition | Did not inhibit proliferation or affect cell viability in these specific cell lines. nih.gov |
The biological effects of somatostatin analogs are initiated by their binding to and activation of specific somatostatin receptors (SSTRs), which are G-protein coupled receptors. The subsequent internalization of the receptor-ligand complex is a crucial step that can influence the duration and intensity of the cellular response.
Upon ligand binding, such as with octreotide, the SSTR2 receptor has been observed to translocate from the plasma membrane to an intracellular compartment. nih.gov This process of internalization is a hallmark of agonist activity.
Different somatostatin analogs exhibit varying affinities for the five SSTR subtypes. Lanreotide, for instance, shows good affinity for peripheral SSTRs, particularly SSTR2 and SSTR5, which mediates its inhibitory effects on hormone release and its anti-proliferative actions. drugbank.com Pasireotide is a multireceptor-targeted analog with high affinity for SSTR1, 2, 3, and 5, and notably a much higher affinity for SSTR5 compared to octreotide. nih.gov This distinct receptor binding profile explains its potent effects on insulin secretion. nih.govnih.gov
The agonist activity of these analogs leads to the activation of downstream signaling pathways. For example, the anti-proliferative effects of somatostatin and lanreotide in pituitary adenoma cells are linked to the activation of tyrosine phosphatases and the inhibition of voltage-dependent calcium channels. nih.govnih.gov
The following table summarizes the receptor interaction characteristics of different somatostatin analogs.
| Analog | Receptor Subtype(s) Targeted | Key Receptor Interaction Characteristics |
| Octreotide | Primarily SSTR2 | Induces internalization of the SSTR2 receptor upon binding. nih.gov |
| Lanreotide | SSTR2 and SSTR5 | Shows high affinity for peripheral SSTRs, leading to antisecretory and antiproliferative effects. drugbank.com |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | Multireceptor-targeted with a particularly high affinity for SSTR5. nih.gov |
In Vivo Animal Model Studies
In vivo studies in animal models are essential for understanding the systemic and organ-specific effects of somatostatin analogs, providing insights that are not achievable in isolated cell cultures.
Animal models have been instrumental in demonstrating the potent and prolonged in vivo activity of octapeptide-trp(8)-somatostatin analogs compared to native somatostatin. In sodium pentobarbital-anesthetized rats, certain octapeptide analogs of somatostatin exhibited greatly enhanced in vivo inhibition of growth hormone secretion. nih.gov Some analogs showed a prolonged duration of action, inhibiting GH release for at least 3 hours. pnas.org
One particular analog, D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2, was found to be 177 times more potent than somatostatin in inhibiting GH release in rats. pnas.org These analogs were also effective in suppressing the release of insulin and glucagon in rats. pnas.org The development of an oral formulation of octreotide has been tested in rats, where it was shown to have dose-dependent absorption and effects on GH levels comparable to the injectable form. oup.com
The following table provides a summary of the in vivo pharmacodynamic effects of somatostatin analogs in rodent models.
| Analog | Animal Model | Pharmacodynamic Effect | Key Findings |
| Octapeptide somatostatin analogs | Sodium pentobarbital-anesthetized rats | Inhibition of Growth Hormone (GH) release | Greatly enhanced and prolonged in vivo inhibition of GH secretion compared to native somatostatin. nih.govpnas.org |
| D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 | Rats | Inhibition of Growth Hormone (GH) release | 177 times more potent than somatostatin in inhibiting GH release. pnas.org |
| Oral Octreotide | Rats | Inhibition of Growth Hormone (GH) levels | Dose-dependent absorption and GH suppression comparable to injectable octreotide. oup.com |
| Octapeptide somatostatin analogs | Rats | Inhibition of Insulin and Glucagon release | Effective suppression of insulin and glucagon secretion. pnas.org |
Somatostatin and its analogs are known to influence various gastrointestinal functions, including motility and secretion. The inhibitory action of lanreotide on intestinal exocrine secretion and digestive hormones makes it suitable for addressing symptoms of certain digestive tumors. raybiotech.com Furthermore, octapeptide analogs of somatostatin have been shown to inhibit pentagastrin-induced secretion of gastric acid in dogs. pnas.org These findings from animal models have been crucial in establishing the broader physiological effects of these compounds beyond their impact on the pituitary-adrenal axis.
Investigations of Central Nervous System Effects (e.g., Food Intake Regulation, Opioid Receptor Interactions)
Preclinical research has revealed that octapeptide-trp(8)-somatostatin analogs exert significant effects on the central nervous system, particularly in the regulation of food intake and interaction with opioid receptor systems.
The intracerebroventricular (i.c.v.) administration of octapeptide somatostatin analogs has been shown to stimulate both food and water intake in rodent models. nih.gov This effect is primarily mediated through the somatostatin receptor subtype 2 (sst2). nih.gov Studies using the analog ODT8-SST demonstrated a delayed onset (approximately 60 minutes post-injection) but long-lasting stimulation of food intake. nih.gov This orexigenic (appetite-stimulating) effect was accompanied by a sustained increase in the respiratory quotient and energy expenditure, which paradoxically contributed to a loss in body weight observed 24 hours after administration. nih.gov The dipsogenic (thirst-inducing) response to ODT8-SST has been linked to the orexin (B13118510) signaling pathway, as it can be blocked by an OX1 orexin receptor antagonist. nih.gov Evidence suggests that somatostatin signaling in the tuberal nucleus (TN) of the hypothalamus plays a physiological role in regulating food consumption, particularly during the active (dark) phase for rodents. nih.gov
Certain somatostatin analogs have been found to exhibit dual activity at opioid receptors. Research into isomers of the somatostatin analog CTAP (H-D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) has demonstrated simultaneous agonism at the delta (δ)-opioid receptor and antagonism at the mu (μ)-opioid receptor. capes.gov.br This dual functionality highlights a complex interplay between the somatostatin and opioid systems, suggesting that these analogs could modulate nociception and other opioid-mediated physiological processes. capes.gov.br
Table 1: Summary of CNS Effects of Octapeptide-trp(8)-Somatostatin Analogs
| CNS Effect | Analog/System Studied | Key Findings in Preclinical Models |
| Food Intake | ODT8-SST (i.c.v.) | Delayed (60 min) but sustained stimulation of food intake. nih.gov |
| Water Intake | ODT8-SST (i.c.v.) | Robust stimulation of drinking behavior (dipsogenic effect). nih.gov |
| Energy Metabolism | ODT8-SST (i.c.v.) | Associated with a sustained increase in respiratory quotient and energy expenditure. nih.gov |
| Opioid Receptor Activity | CTAP Isomers | Exhibit simultaneous delta (δ) receptor agonism and mu (μ) receptor antagonism. capes.gov.br |
Studies in Preclinical Disease Models (e.g., Animal Models of Tumors)
The therapeutic potential of octapeptide-trp(8)-somatostatin analogs has been extensively evaluated in various preclinical disease models, most notably in animal models of tumors, leveraging their potent hormonal inhibitory effects.
A primary focus of preclinical investigation has been the potent and prolonged suppression of growth hormone (GH) secretion. In rat models where GH levels were artificially elevated, analogs such as RC-160 (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2) and RC-121 (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2) demonstrated a dose-dependent and sustained inhibition of GH release. nih.gov Unlike native somatostatin-14, whose effect is transient, these analogs suppressed GH levels for more than two hours. nih.gov Similarly, the analog D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 was found to be 94.3 times more active than somatostatin in inhibiting GH release in rats, with its action lasting for at least three hours. nih.gov This potent and long-lasting activity is a key characteristic explored for the management of hormone-secreting tumors, such as pituitary adenomas. nih.govnih.govnih.gov
In addition to GH, these analogs have been shown to inhibit the release of pancreatic hormones. In rat models with glucose-induced high insulin levels, both RC-160 and RC-121 suppressed insulin secretion in a prolonged manner compared to the transient effect of somatostatin-14. nih.gov Furthermore, RC-160 was effective at suppressing glucagon release in rats with hypoglycemia-induced hyperglucagonemia. nih.gov These findings from animal models are consistent with observations in human studies involving patients with pancreatic endocrine tumors, where analogs reduce plasma concentrations of insulin, glucagon, and gastrin. nih.gov
Table 2: Efficacy of Octapeptide-trp(8)-Somatostatin Analogs in Preclinical Models
| Preclinical Model | Analog(s) Studied | Key Findings |
| Rat (Pentobarbital-anesthetized) | RC-160 | Dose-dependent inhibition of elevated Growth Hormone (GH) levels. nih.gov |
| Rat (Phenobarbital, morphine, chlorpromazine-treated) | RC-160, RC-121 | Prolonged inhibition of GH for >2 hours, superior to transient effect of Somatostatin-14. nih.gov |
| Rat (in vivo GH release assay) | D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | 94.3 times more potent than somatostatin; inhibited GH release for at least 3 hours. nih.gov |
| Rat (Glucose-induced hyperinsulinemia) | RC-160, RC-121 | Sustained inhibition of insulin release. nih.gov |
| Rat (Hypoglycemia-induced hyperglucagonemia) | RC-160 | Dose-dependent suppression of glucagon secretion. nih.gov |
Metabolic Stability and Proteolytic Resistance Studies in Preclinical Biological Systems (e.g., Serum, Tissue Homogenates)
A critical feature of synthetic octapeptide-trp(8)-somatostatin analogs is their enhanced metabolic stability compared to the native somatostatin peptide. Native somatostatin has a very short biological half-life, estimated to be around three minutes in vivo, as it is rapidly degraded by endogenous peptidases. nih.gov This inherent instability limits its therapeutic utility.
To overcome this, analogs were specifically designed to be resistant to enzymatic degradation. Structural modifications, such as the inclusion of D-amino acids (e.g., D-Trp at position 8) and cyclization, render the peptide core less susceptible to cleavage by proteases like trypsin. nih.govnih.gov Studies have confirmed that these analogs inhibit proteolysis at primary cleavage sites. nih.gov This increased resistance to enzymatic attack in tissues and blood results in a significantly longer plasma half-life. nih.gov For example, one study in rats demonstrated that a synthetic octapeptide analog persists in the plasma for hours after subcutaneous administration, which is attributed to its high metabolic stability. nih.gov The primary route of elimination for this stable analog was identified as biliary excretion following clearance by the liver. nih.gov
Table 3: Metabolic and Proteolytic Stability of Octapeptide-trp(8)-Somatostatin Analogs
| Parameter | Analog Type | Key Findings in Preclinical Systems |
| Plasma Half-Life | Synthetic octapeptide analog | Significantly longer plasma half-life compared to native somatostatin. nih.gov |
| Proteolytic Resistance | Analogs with D-amino acid substitutions | Designed to inhibit proteolysis at primary cleavage sites (e.g., resistance to trypsin). nih.gov |
| Metabolic Stability | [des-AA1,2,3,4,13,14,D-Trp8,Gaba12]-somatostatin | Greater metabolic stability renders it resistant to enzymatic attack in tissues. nih.gov |
| Elimination Route | [des-AA1,2,3,4,13,14,D-Trp8,Gaba12]-somatostatin | Primarily via biliary excretion after hepatic clearance. nih.gov |
Advanced Analog Design and Future Research Directions for Octapeptide Somatostatin Analogs with Tryptophan at Position 8
Development of Highly Subtype-Selective Agonists and Antagonists
The five known somatostatin (B550006) receptor subtypes (SSTR1-5) mediate the diverse physiological effects of somatostatin. A key goal in drug development is the creation of ligands that can selectively target these subtypes to maximize therapeutic efficacy while minimizing side effects.
Researchers have successfully identified non-peptide agonists for each of the five SSTR subtypes through combinatorial chemistry and molecular modeling of known peptide agonists. nih.gov This approach has led to the development of compounds with high affinity and selectivity, allowing for a more precise understanding of the physiological roles of each receptor subtype. For instance, in vitro studies have demonstrated that SSTR2 is primarily involved in the inhibition of glucagon (B607659) release, while SSTR5 mediates the inhibition of insulin (B600854) secretion. nih.gov Both SSTR2 and SSTR5 are also implicated in the regulation of growth hormone release. nih.gov
The quest for subtype selectivity has also involved systematic modifications of the peptide backbone. N-methylation, for example, has been shown to produce significant changes in receptor subtype specificity. scilit.com N-methylation of the D-Trp8 residue in a D-Phe series of analogs resulted in a compound with exceptionally high affinity and selectivity for SSTR5. scilit.com Similarly, N-methylation of the N-terminal Tyr residue or Cys6 in a Tyr series yielded analogs with high affinity for SSTR3. scilit.com These findings highlight the importance of subtle structural modifications in dictating receptor interaction.
The development of SSTR antagonists has also gained traction. By altering the conformational and topographical features of the pharmacophore, it is possible to design molecules that block rather than activate the receptor. nih.gov This provides a powerful tool for investigating the physiological roles of SSTRs and holds potential for new therapeutic applications.
Design of Pan-Somatostatin Receptor Agonists for Broad Biological Engagement
While subtype-selective analogs offer precision, pan-somatostatin receptor agonists, which bind to multiple or all SSTR subtypes, are being designed for broad biological engagement. Pasireotide (B1678482) (SOM230) is a notable example of a cyclohexapeptide with a more universal binding profile, exhibiting high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5. nih.gov This broad activity profile allows it to mimic the actions of native somatostatin more closely. nih.gov
The rationale behind developing pan-agonists lies in the fact that many target tissues and tumors express multiple SSTR subtypes. A pan-agonist can therefore exert a more comprehensive therapeutic effect. For example, in neuroendocrine tumors where various SSTRs are co-expressed, a pan-agonist could potentially offer superior anti-proliferative and anti-secretory effects compared to a subtype-selective analog.
Exploration of Chimeric Somatostatin Molecules for Novel Receptor Interactions
A groundbreaking area of research is the development of chimeric molecules that combine the pharmacophores of somatostatin with other signaling molecules to elicit novel receptor interactions. A prominent example is the creation of somatostatin-dopamine chimeric compounds. nih.govmdpi.comencyclopedia.pub
These hybrid molecules are designed to target both somatostatin and dopamine (B1211576) receptors, which are often co-expressed in neuroendocrine neoplasms and can form functional heterodimers. mdpi.comencyclopedia.pub The heterodimerization of SSTRs and dopamine receptors (DRs) can lead to enhanced functional activity, offering a new avenue for therapeutic intervention. mdpi.comencyclopedia.pub
One such chimeric molecule, TBR-065, acts as a full agonist at the dopamine D2 receptor (D2R) and SSTR2, and a partial agonist at SSTR5. encyclopedia.pub In preclinical studies, TBR-065 demonstrated superior potency and efficacy in suppressing growth hormone secretion from pituitary adenoma cells compared to either a somatostatin analog or a dopamine agonist alone or in combination. encyclopedia.pub These findings underscore the potential of chimeric molecules to achieve synergistic effects and overcome resistance to single-target therapies.
Strategies for Further Enhancing Metabolic Stability and Prolonged Duration of Action
A major challenge in the development of peptide-based drugs is their rapid degradation by proteases and short in vivo half-life. Several strategies have been employed to enhance the metabolic stability and prolong the duration of action of octapeptide somatostatin analogs.
Key Strategies for Enhanced Stability and Duration of Action:
| Strategy | Description | Example |
| N-terminal Modification | Appropriate modifications at the N-terminus can increase potency, selectivity, duration of action, and bioavailability. nih.gov | BIM-23190 and BIM-23197 have shown improved pharmacological profiles in vivo. nih.gov |
| Incorporation of D-Amino Acids | Replacing L-amino acids with their D-isomers can confer resistance to enzymatic degradation. | The inclusion of D-Trp at position 8 is a hallmark of many stable somatostatin analogs. americanpharmaceuticalreview.comnih.gov |
| Cyclization | Creating a cyclic peptide structure enhances conformational rigidity and stability. | Most clinically used somatostatin analogs are cyclic octapeptides. americanpharmaceuticalreview.com |
| Long-Acting Formulations | Depot formulations allow for sustained release of the drug over an extended period. | Octreotide (B344500) LAR and Lanreotide (B11836) Autogel are administered once every 4 weeks. nih.gov |
These strategies have led to the development of analogs like RC-160 and RC-121, which exhibit prolonged and enhanced biological activities, including a sustained inhibition of growth hormone release for over two hours. nih.govnih.gov
Application of Novel Amino Acid Substitutions and Peptidomimetics in Analog Design
The design of somatostatin analogs has greatly benefited from the incorporation of novel amino acid substitutions and the development of peptidomimetics. These approaches aim to refine the pharmacological properties of the parent peptide.
The substitution of specific amino acids can significantly impact potency and selectivity. For instance, octapeptides containing tyrosine at position 3 and valine at position 6 were found to be more potent and selective for inhibiting growth hormone release compared to their counterparts with phenylalanine at position 3 and threonine at position 6. nih.gov
Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a peptide but have a modified, non-peptidic backbone. americanpharmaceuticalreview.com This modification can lead to improved oral bioavailability and metabolic stability. The design of peptidomimetics often involves a hierarchical approach, starting with the identification of the key pharmacophoric elements of the peptide and then displaying them on a non-peptide scaffold. americanpharmaceuticalreview.com The use of conformationally constrained amino acids, such as Aia (a constrained tryptophan analog), has been explored to create somatostatin mimetics. americanpharmaceuticalreview.com
Investigation of Somatostatin Receptor Cross-Talk and Oligomerization in Cellular Models
Recent research has revealed that somatostatin receptors can form both homodimers (with themselves) and heterodimers (with other SSTR subtypes or even other types of G-protein coupled receptors). nih.gov This receptor cross-talk and oligomerization can significantly influence receptor signaling and function.
For example, the heterodimerization of SSTR2 and SSTR5 has been observed, and the specific ligand for one receptor can modulate the activity of the other. nih.gov The formation of these receptor complexes can be induced by the presence of either somatostatin or dopamine, suggesting a complex interplay between these signaling systems. nih.gov Understanding these interactions is crucial as it may explain some of the variable and sometimes conflicting results observed with somatostatin analogs in different cellular contexts. nih.gov
Unraveling Novel Somatostatin Receptor-Independent Mechanisms of Action in Research Contexts
While the primary actions of somatostatin analogs are mediated through SSTRs, emerging evidence suggests the existence of receptor-independent mechanisms. For instance, some octapeptide somatostatin analogs, such as octreotide, lanreotide, and vapreotide, have been shown to interact with the growth hormone-releasing peptide (GHRP) receptor in the human pituitary gland. nih.gov This finding was unexpected as native somatostatin does not share this property. nih.gov This suggests that these analogs may have a broader pharmacological profile than previously understood and could potentially influence growth hormone secretion through a pathway distinct from the classical SSTR-mediated inhibition.
Further research into these non-SSTR-mediated effects is warranted to fully elucidate the complete spectrum of biological activities of these versatile therapeutic agents.
Integration of Computational Design and High-Throughput Screening in Future Analog Discovery
The quest for novel octapeptide somatostatin analogs, particularly those with a tryptophan at position 8 (Trp(8)), is increasingly driven by the powerful synergy between computational design and high-throughput screening (HTS). This integrated approach accelerates the discovery of next-generation ligands with enhanced selectivity and efficacy for specific somatostatin receptor (SSTR) subtypes. The development of such analogs is a complex, time-consuming process, but in silico experiments are paving the way for faster and more efficient design of these crucial therapeutic and diagnostic agents. uctm.edu
The Trp(8)-Lys(9) dipeptide sequence is recognized as essential for the high-affinity binding of somatostatin analogs. pnas.org The incorporation of a D-Tryptophan at position 8 is a key feature that promotes a critical β-turn structure, a conformational constraint that is vital for bioactivity. nih.gov This structural motif is central to the design of potent analogs like octreotide. nih.gov
Computational Design: A Virtual Proving Ground
Computational modeling has become an indispensable tool in the rational design of somatostatin analogs. The absence of complete crystallographic structures for all five SSTR subtypes for many years necessitated the use of homology modeling to generate reliable three-dimensional (3D) models. uctm.edu Techniques such as molecular dynamics (MD) simulations and docking studies allow researchers to predict how different analogs will interact with the binding pockets of SSTRs. nih.govnih.gov
These computational methods provide profound insights at a molecular level:
Binding Mode Analysis: Simulations can elucidate the specific interactions between the analog and key residues within the receptor's binding pocket. For instance, studies on SSTR2 have shown that while all peptide ligands interact similarly with residues deep within the pocket, specific interaction patterns with residues at the entrance of the pocket differentiate agonists from antagonists. nih.gov The highly conserved Trp-Lys motif of somatostatin has been shown to position itself at the bottom of the SSTR2 binding pocket. biorxiv.org
Receptor Selectivity: By comparing the binding energies and interaction fingerprints of an analog across models of different SSTR subtypes, researchers can predict its selectivity profile. nih.gov This is crucial for designing analogs that target a specific receptor, such as SSTR2 for neuroendocrine tumors or SSTR4 for inflammatory conditions. nih.govnih.gov
Structure-Activity Relationships (SAR): Computational studies help build robust SAR models. For example, quantitative structure-activity relationship (QSAR) studies can identify which chemical substitutions at specific positions on the peptide scaffold are likely to enhance binding affinity or functional activity. acs.org
The power of this approach is demonstrated in studies that use computational tools to evaluate potential analogs before they are synthesized, significantly reducing the number of compounds that need to be produced and tested in the lab. uctm.edu
| Computational Tool/Method | Application in Somatostatin Analog Design | Reference |
| Homology Modeling | Creating 3D models of SSTR subtypes when crystal structures are unavailable. | uctm.edu |
| Molecular Docking | Predicting the binding pose and affinity of an analog within the SSTR binding pocket. | uctm.edunih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic movement and conformational changes of the receptor-ligand complex over time. | nih.gov |
| QSAR | Relating the chemical structure of analogs to their biological activity to predict the potency of new designs. | acs.org |
High-Throughput Screening: Accelerating Discovery
While computational design narrows the field of potential candidates, high-throughput screening (HTS) provides the experimental validation needed to identify true "hits." HTS allows for the rapid testing of large libraries of compounds to assess their biological activity. explorationpub.comnih.gov For somatostatin analogs, this typically involves cell-based functional assays and receptor-binding assays. pnas.orgcreative-biolabs.com
Key aspects of HTS in this context include:
Assay Development: Assays are adapted for a high-throughput format, often in 96-well plates, using cell lines that are engineered to express specific human SSTR subtypes. pnas.org
Binding Affinity Measurement: Competitive binding experiments, often using a radiolabeled somatostatin analog, are performed to determine the binding affinity (Ki) of test compounds for each SSTR subtype. pnas.org
Functional Assays: Cell-based assays measure the functional response triggered by analog binding, such as changes in second messenger levels or receptor internalization, to determine if the compound is an agonist or an antagonist. creative-biolabs.com
Mass Spectrometry: Advances in mass spectrometry (MS) have introduced it as a powerful, label-free detection method for HTS, which is less susceptible to the types of interference that can affect fluorescence-based assays. nih.gov
| HTS Technique | Purpose in Analog Discovery | Reference |
| Cell-Based Functional Assays | Determine if a compound is an agonist or antagonist by measuring cellular responses. | creative-biolabs.com |
| Receptor-Binding Assays | Measure the binding affinity of analogs to specific SSTR subtypes. | pnas.org |
| Affinity Selection Mass Spectrometry (ASMS) | A label-free method to directly detect and identify compounds that bind to the target receptor. | nih.gov |
Integration for Future Discovery
The true innovation lies in the seamless integration of these two domains. Computational design generates focused, "smarter" libraries of potential analogs. Instead of randomly screening millions of compounds, HTS can be applied to a few hundred or thousand candidates that have already been computationally validated to have a high probability of success. uctm.edu This iterative cycle of design, synthesis, screening, and analysis—where the results from HTS feed back into the computational models to refine them further—dramatically enhances the efficiency of the drug discovery pipeline. nih.gov
Future research will continue to leverage this synergy. As more high-resolution experimental structures of SSTRs become available, the accuracy of computational models will improve. nih.govbiorxiv.org Combined with advancements in HTS automation and data analysis, this integrated approach will be pivotal in developing the next generation of highly potent and selective octapeptide somatostatin analogs with a Trp at position 8 for targeted therapies.
Conclusion and Perspectives on Octapeptide Somatostatin Analog Research
Summary of Key Academic Contributions and Research Findings on Octapeptide-trp(8)-Analogs
The journey to develop more stable and potent somatostatin (B550006) analogs has been marked by significant milestones in peptide chemistry and pharmacology. A pivotal area of research has been the creation of octapeptide analogs, which are smaller and often more rigid than the native hormone, leading to improved pharmacokinetic properties.
A significant breakthrough was the discovery that incorporating a D-Tryptophan residue at position 8 (D-Trp8) of the somatostatin sequence could dramatically increase its biological activity. Research has shown that [D-Trp8]-Somatostatin-14 is 6 to 8 times more potent than native somatostatin in inhibiting the release of growth hormone, glucagon (B607659), and insulin (B600854). peptide.com This enhanced potency is attributed to the stabilization of the bioactive conformation.
Further research focused on synthesizing a series of octapeptide analogs of somatostatin containing an N-terminal tryptophan. nih.govnih.gov These studies revealed that octapeptides with an N-terminal tryptophan residue exhibited a greater inhibitory effect on growth hormone release than somatostatin. nih.govnih.gov One of the most potent analogs identified was D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2, which was found to be 94.3 times more active than somatostatin. nih.govnih.gov The inhibitory activity of these analogs on growth hormone release ranged from 11.6 to 53.7 times greater than that of somatostatin. nih.govnih.gov
Structure-activity relationship studies have been crucial in guiding the design of these potent analogs. It was determined that the sequence Phe-Trp-Lys-Thr represents the essential pharmacophore for biological activity. pnas.org The introduction of D-amino acids, such as D-Trp, helps to stabilize the β-turn conformation of this active core. mdpi.commdpi.com Moreover, the substitution of other amino acids has been systematically explored. For instance, octapeptides with phenylalanine at position 3 and threonine at position 6 showed a greater inhibitory effect on growth hormone release compared to those with tyrosine and valine at these respective positions. nih.govnih.gov
The development of these superactive octapeptide analogs also led to compounds with a prolonged duration of action. For example, the analog des-AA1,2,4,5,12,13-[D-Trp8]-somatostatin demonstrated a sustained reduction of several hormones for at least 10 hours after a single subcutaneous administration in patients with pancreatic endocrine tumors. nih.gov This extended half-life is a significant advantage for potential clinical applications. nih.govnih.gov
The table below summarizes the relative potencies of several key octapeptide-trp(8)-somatostatin analogs in inhibiting growth hormone release, as reported in foundational studies.
| Analog Name | Relative Potency (vs. Somatostatin) | Reference |
| D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | 94.3 | nih.gov, nih.gov |
| Ac-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | 53.7 | nih.gov, nih.gov |
| D-Trp(For)-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | 52.4 | pnas.org |
| D-Trp-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 | ~50% of D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | pnas.org |
| Ac-Trp(For)-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | 49.5 | pnas.org |
| Ac-Trp-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 | ~50% of Ac-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | pnas.org |
| D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Trp-NH2 | Less potent than D-Trp-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | nih.gov, nih.gov |
| D-Trp-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | Less potent than D-Trp-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 | nih.gov, nih.gov |
Identification of Remaining Knowledge Gaps in the Academic Understanding of These Compounds
Despite the significant progress in the development and characterization of octapeptide-trp(8)-somatostatin analogs, several knowledge gaps remain in the academic understanding of these compounds.
A primary area requiring further investigation is the precise molecular interactions between these analogs and the different somatostatin receptor subtypes (SSTR1-5). While it is known that many octapeptide analogs exhibit high affinity for SSTR2, a more detailed understanding of their binding kinetics and the structural basis for their selectivity across all five receptor subtypes is needed. mdpi.com This knowledge is crucial for designing analogs with more targeted therapeutic effects and potentially fewer side effects.
Furthermore, the downstream signaling pathways activated by these analogs upon binding to their respective receptors are not fully elucidated. While the inhibition of hormone secretion is a well-documented outcome, the intricate intracellular signaling cascades that lead to this effect, as well as other potential cellular responses such as antiproliferative effects, require more in-depth investigation. mdpi.com
Another significant knowledge gap is the long-term consequences of sustained receptor activation or blockade by these potent and long-acting analogs. nih.gov Issues such as receptor desensitization, downregulation, and potential off-target effects following chronic administration are not fully understood and warrant further preclinical and clinical investigation.
The development of resistance to somatostatin analog therapy is a clinical challenge, and the underlying molecular mechanisms are not completely clear. researchgate.net Research is needed to understand how tumor cells adapt to long-term treatment with these analogs and to identify strategies to overcome or prevent the development of resistance.
Finally, while the antiproliferative effects of some somatostatin analogs have been demonstrated, the full extent and mechanisms of these effects, particularly for the newer and more potent octapeptide-trp(8)-analogs, require further exploration. nih.gov Understanding how these compounds inhibit tumor growth could lead to their broader application in oncology.
Future Trajectories for Basic and Translational Research on Octapeptide Somatostatin Analogs
The future of research on octapeptide somatostatin analogs is poised to build upon the strong foundation of existing knowledge, with several exciting trajectories for both basic and translational science.
A key direction for basic research will be the continued exploration of structure-activity relationships to design novel analogs with enhanced receptor subtype selectivity. nih.gov The goal is to develop "pan-receptor" ligands that can target multiple SSTRs or, conversely, highly selective ligands that target a single SSTR subtype with high affinity and specificity. This could lead to more tailored therapies for different neuroendocrine tumors and other diseases.
The development of bifunctional or "chimeric" molecules represents another promising avenue. These would combine a somatostatin analog with another pharmacologically active molecule, such as a cytotoxic agent or another targeted therapy, to deliver a dual therapeutic punch directly to tumor cells expressing somatostatin receptors.
In the realm of translational research, a major focus will be on the development of novel radiolabeled somatostatin analogs for both diagnostic imaging (e.g., PET/CT) and targeted radionuclide therapy (theranostics). nih.govmdpi.com The use of different radioisotopes can allow for both the visualization of tumors and the delivery of a therapeutic radiation dose directly to the cancer cells, minimizing damage to healthy tissues.
Furthermore, there is a growing interest in exploring the therapeutic potential of somatostatin analogs in a wider range of diseases beyond neuroendocrine tumors. mdpi.comnih.gov Preclinical and clinical studies are warranted to investigate their efficacy in conditions such as polycystic kidney disease, diabetic retinopathy, and various inflammatory disorders.
Finally, the combination of somatostatin analogs with other therapeutic modalities, such as chemotherapy, immunotherapy, and other targeted agents, holds significant promise. nih.gov Investigating the synergistic effects of these combination therapies could lead to more effective treatment strategies for a variety of cancers and other diseases. The development of new formulations, such as long-acting depots and oral preparations, will also be crucial for improving patient convenience and compliance. nih.gov
Q & A
Q. How are octapeptide-trp(8)-somatostatin analogs synthesized and purified for biological testing?
Octapeptide analogs are synthesized using solid-phase peptide synthesis (SPPS), enabling precise residue substitutions. For example, replacing Phe³ with Tyr and Thr⁶ with Val enhances growth hormone (GH) inhibition potency . Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is used for purification, followed by mass spectrometry for validation. Biological testing involves in vitro assays (e.g., GH release inhibition in rat pituitary cells) and in vivo models (e.g., suppression of gastric acid secretion in dogs). Rigorous purification ensures minimal impurities that could confound activity results .
Q. What structural features of octapeptide-trp(8)-somatostatin analogs influence their receptor selectivity?
Receptor selectivity (e.g., SSTR2 vs. SSTR5) is modulated by residue substitutions at critical positions:
- Position 3 : Tyr enhances GH inhibition potency compared to Phe (e.g., D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ is 177× more potent than somatostatin) .
- Position 6 : Val improves duration of action (≥3 hours) compared to Thr .
- Position 8 : D-Trp stabilizes the β-turn conformation, enhancing receptor binding .
Structure-activity relationship (SAR) studies using systematic residue replacements and NMR-derived conformer models are essential to identify optimal configurations .
Q. How can in vitro binding assays using IC₅₀ measurements assess the potency of octapeptide-trp(8)-somatostatin analogs?
IC₅₀ values are determined via competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-somatostatin) in receptor-rich membranes (e.g., rat synaptosomal membranes). For example, TT-232 (a Trp(8)-containing analog) exhibits an IC₅₀ of ~0.1 nM for somatostatin receptors, reflecting high affinity. Assays require normalization to control for nonspecific binding and statistical validation (e.g., triplicate runs, ANOVA) to ensure reproducibility .
Advanced Research Questions
Q. How do computational methods like NMR and molecular modeling contribute to understanding the conformational stability of octapeptide-trp(8)-somatostatin analogs?
Nuclear Overhauser effect (NOE) data from NMR spectroscopy reveal stable conformers, such as the β-turn stabilized by D-Trp⁸, which aligns with SSTR2 binding pockets . Molecular dynamics (MD) simulations further predict thermodynamic stability and solvent interactions. For instance, [L-Dfp⁶,¹¹_Msa⁷_D-Trp⁸]-SRIF (analog 69) showed superior conformational rigidity in simulations, correlating with its high SSTR2 selectivity . These methods guide rational design by prioritizing analogs with preorganized bioactive conformations.
Q. What strategies are employed to enhance the metabolic stability of octapeptide-trp(8)-somatostatin analogs in preclinical models?
- D-amino acid substitutions : D-Trp⁸ resists proteolytic cleavage, extending half-life .
- Non-natural residues : Methylsulfonylalanine (Msa⁷) and di-fluorophenyl (Dfp⁶) groups reduce enzymatic degradation .
- PEGylation : Conjugation with polyethylene glycol delays renal clearance.
Metabolic stability is assessed via plasma/tissue homogenate incubation assays, with LC-MS quantifying intact peptide over time. Tetradecapeptide analogs (e.g., [L-Msa⁷_D-Trp⁸]-SRIF) show improved stability over octapeptides, but octapeptides remain preferable for blood-brain barrier penetration studies .
Q. How can in vivo models reconcile contradictions between receptor binding affinity and functional potency of octapeptide-trp(8)-somatostatin analogs?
Discrepancies arise due to differential receptor internalization or tissue-specific expression. For example, analogs with high SSTR2 affinity may poorly inhibit insulin release in rats due to low SSTR2 density in pancreatic β-cells. To address this:
Q. What experimental design principles mitigate variability in antitumor efficacy studies of octapeptide-trp(8)-somatostatin analogs?
- Standardized tumor models : Use syngeneic (e.g., rat pancreatic ductal adenocarcinoma) or xenograft (e.g., human AR42J) models with controlled receptor expression profiles .
- Dose optimization : Escalation studies identify the therapeutic window (e.g., 10–100 µg/kg in mice).
- Control groups : Include somatostatin-14 and commercial analogs (octreotide) as benchmarks.
- Endpoint diversity : Measure tumor volume (caliper), apoptosis (TUNEL), and receptor occupancy (autoradiography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
